

Application Notes and Protocols for Stripping and Reprobing Immobilon® Membranes

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Compound of Interest

Compound Name: *Immobilon*

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This document provides detailed protocols for the effective stripping of primary and secondary antibodies from **Immobilon®** polyvinylidene difluoride (PVDF) membranes, allowing for subsequent reprobing with different antibodies. This technique is invaluable for conserving precious samples, saving time and resources, and enabling the analysis of multiple proteins on a single blot.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

Stripping and reprobing a western blot membrane is a common practice that involves the removal of bound antibodies to allow for the detection of another protein of interest.[\[2\]](#)[\[3\]](#) This is particularly useful when analyzing proteins of similar molecular weight, comparing a protein to a loading control on the same blot, or when sample availability is limited.[\[2\]](#)[\[4\]](#) **Immobilon®** PVDF membranes are recommended for stripping and reprobing due to their high protein binding capacity and durability, which helps to minimize protein loss during the stripping process.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Two main strategies are employed for stripping: mild stripping, which uses a low pH solution to disrupt antibody-antigen interactions, and harsh stripping, which utilizes heat and a reducing agent for more robust antibody removal.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The choice of method depends on the affinity of the antibody-antigen interaction and the abundance of the target protein.[\[7\]](#)[\[11\]](#) It is generally recommended to start with a mild stripping protocol and proceed to a harsher method if the initial attempt is unsuccessful.[\[2\]](#)[\[10\]](#)

Data Presentation: Impact of Stripping Methods on Signal Intensity

The process of stripping can lead to some loss of the protein bound to the membrane, which may affect signal intensity in subsequent probing steps.^{[7][8][12]} While quantitative comparisons between a blot before and after stripping are not recommended, the following table summarizes the expected impact of different stripping protocols on signal intensity and membrane integrity.

Stripping Method	Key Reagents	Incubation Conditions	Expected Protein Loss	Recommended Use Cases
Mild Stripping	Glycine-HCl (pH 2.0-2.8), SDS	Room Temperature, 10-30 minutes	Low	Low-affinity antibodies, abundant proteins, initial stripping attempts. ^{[8][10]}
Harsh Stripping	SDS, Tris-HCl, β -mercaptoethanol	50-70°C, 30-45 minutes	Moderate to High	High-affinity antibodies, when mild stripping is ineffective. ^{[1][8]}
Commercial Buffers	Proprietary formulations	Room Temperature or 37°C, 5-15 minutes	Low to Moderate	When convenience and speed are prioritized, often available in mild and strong formulations. ^{[13][14]}

Experimental Protocols

Important Considerations Before Starting:

- Membrane Type: **Immobilon®** PVDF membranes are recommended over nitrocellulose for their superior protein retention and durability during stripping.[\[6\]](#)[\[7\]](#)
- Detection Method: Stripping is compatible with chemiluminescent and fluorescent detection methods. It is not suitable for chromogenic detection, as the precipitate is permanently deposited on the membrane.[\[12\]](#)[\[15\]](#)[\[16\]](#)
- Order of Probing: When probing for multiple targets, it is advisable to probe for low-abundance proteins or use low-affinity antibodies first.[\[1\]](#)[\[6\]](#)
- Keep the Membrane Wet: Never allow the membrane to dry out after the initial transfer, as this can lead to irreversible antibody binding.[\[12\]](#)[\[16\]](#)
- Safety Precautions: Harsh stripping buffers containing β -mercaptoethanol are toxic and have a strong odor. Always work in a fume hood when using these reagents.[\[15\]](#)[\[17\]](#)

Protocol 1: Mild Stripping

This method utilizes a low pH buffer to disrupt the antibody-antigen interaction.

Materials:

- Mild Stripping Buffer: 25 mM Glycine-HCl, pH 2.0, containing 1% (w/v) SDS.[\[6\]](#)[\[10\]](#)
- Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.1% Tween-20 (PBS-T or TBS-T).
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

Procedure:

- Following the initial immunodetection, wash the membrane briefly with wash buffer to remove excess substrate.
- Incubate the membrane in Mild Stripping Buffer for 10-20 minutes at room temperature with gentle agitation.[\[1\]](#)[\[3\]](#) For some antibodies, this may be extended up to 30 minutes.[\[10\]](#)

- Discard the stripping buffer and wash the membrane twice with fresh wash buffer for 10 minutes each at room temperature with gentle agitation.[\[5\]](#)[\[17\]](#)
- The membrane is now stripped. To ensure complete removal of the previous antibodies, a control incubation with only the secondary antibody can be performed, followed by detection. No signal should be observed.[\[2\]](#)[\[7\]](#)
- Proceed with the standard western blot protocol by incubating the membrane in blocking buffer for 1 hour at room temperature before reprobing with the next primary antibody.[\[5\]](#)[\[9\]](#)

Protocol 2: Harsh Stripping

This method employs heat and a reducing agent to remove high-affinity antibodies.

Materials:

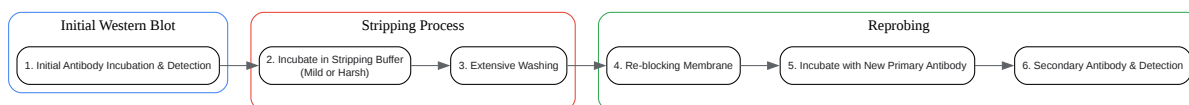
- Harsh Stripping Buffer: 62.5 mM Tris-HCl, pH 6.8, containing 2% (w/v) SDS and 100 mM β -mercaptoethanol.[\[10\]](#)[\[18\]](#) Note: Add β -mercaptoethanol to the buffer immediately before use in a fume hood.
- Wash Buffer: PBS-T or TBS-T.
- Blocking Buffer.

Procedure:

- After the initial detection, wash the membrane in wash buffer.
- In a fume hood, incubate the membrane in Harsh Stripping Buffer for 30-45 minutes at 50°C with gentle agitation.[\[15\]](#)[\[17\]](#) The volume should be sufficient to completely cover the membrane.
- Discard the stripping buffer and wash the membrane extensively with wash buffer (at least 5-6 times for 5 minutes each) to completely remove the β -mercaptoethanol, which can denature the new antibodies.[\[1\]](#)[\[19\]](#)
- Perform a control incubation with the secondary antibody to confirm complete stripping.[\[2\]](#)[\[7\]](#)

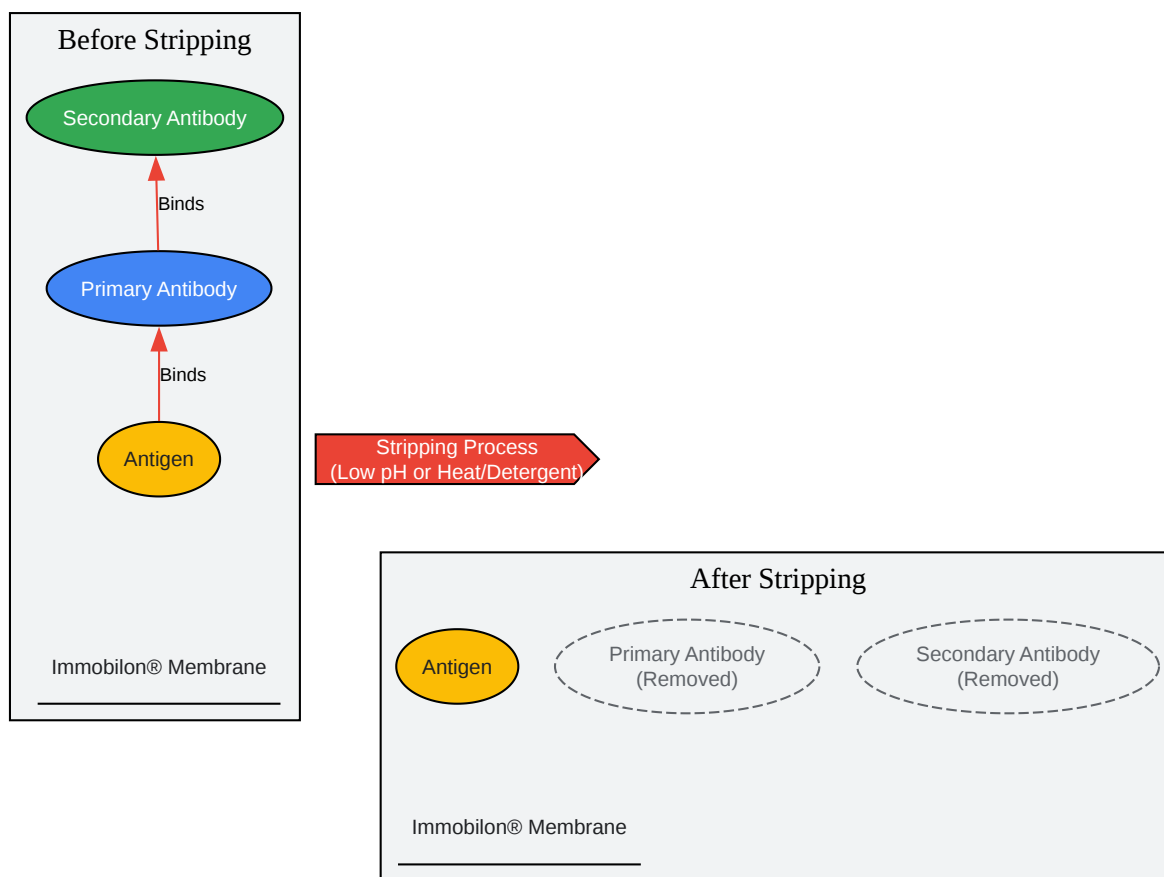
- Re-block the membrane for 1 hour at room temperature before proceeding with the new primary antibody incubation.[10]

Visualizations



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Caption: Workflow for stripping and reprobing an **Immobilon®** membrane.



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Caption: Disruption of antibody-antigen binding during the stripping process.

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